molecular formula C18H19NO B14211255 3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one CAS No. 792122-72-6

3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14211255
CAS No.: 792122-72-6
M. Wt: 265.3 g/mol
InChI Key: VNNQVEPKFBSKOC-UHFFFAOYSA-N
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Description

3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of a Brønsted acid or Lewis acid catalyst. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions to yield the desired quinolinone derivative . Alternatively, FeCl3 can be used as a catalyst in toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce dihydroquinolinone derivatives.

Scientific Research Applications

3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.

    Medicine: Its derivatives may be explored for therapeutic applications, including as potential treatments for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other quinolinone derivatives. Its unique structure makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

792122-72-6

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

3-ethyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C18H19NO/c1-3-14-12-15-6-4-5-7-17(15)19(18(14)20)16-10-8-13(2)9-11-16/h4-11,14H,3,12H2,1-2H3

InChI Key

VNNQVEPKFBSKOC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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